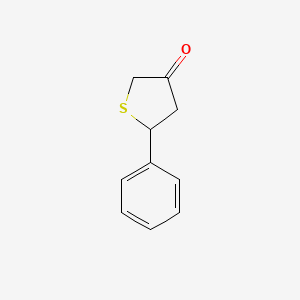

5-Phenyltetrahydrothiophene-3-one

Description

Significance of Sulfur-Containing Heterocycles in Organic Synthesis and Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form a cornerstone of organic chemistry. Among these, sulfur-containing heterocycles are a fascinating and vital class of compounds that have garnered significant interest from researchers for decades. nih.govnih.gov Their importance stems from their presence in a vast number of biologically active molecules and their utility as versatile building blocks in organic synthesis. acs.org

The inclusion of a sulfur atom within a heterocyclic ring introduces unique electronic and structural properties compared to their carbocyclic or nitrogen-containing counterparts. nih.govopenmedicinalchemistryjournal.com These properties, which include bond angles, ring strain, and the ability of sulfur to exist in various oxidation states, provide chemists with a powerful tool for designing novel molecular architectures with specific functions. Consequently, sulfur heterocycles like thiophene (B33073), thiazole, and their derivatives are integral to the development of new pharmaceuticals, agrochemicals, and materials with advanced electronic and optical properties. nih.govresearchgate.net The structural diversity and reactivity of these compounds ensure their continued relevance in cutting-edge chemical research. openmedicinalchemistryjournal.com

Overview of Tetrahydrothiophene-3-one Scaffold in Contemporary Chemical Literature

The tetrahydrothiophene (B86538) ring, also known as a thiolane, is a saturated five-membered ring containing a sulfur atom. When a ketone functional group is introduced at the third position, the resulting scaffold is tetrahydrothiophene-3-one. This structure serves as a key intermediate in the synthesis of more complex molecules. The tetrahydrothiophene-3-one core has been a subject of interest in medicinal chemistry and drug discovery. benthamdirect.com For example, derivatives of the related 4,5,6,7-tetrahydro-benzothiophene scaffold have been investigated as potent modulators for therapeutic targets like the retinoic acid receptor-related orphan receptor γt (RORγt), which is implicated in inflammatory and autoimmune diseases. nih.gov

The reactivity of the ketone and the adjacent methylene (B1212753) groups, combined with the presence of the sulfur heteroatom, allows for a wide range of chemical transformations. This makes the tetrahydrothiophene-3-one scaffold a valuable synthon for creating libraries of compounds for biological screening. The metabolism of thiophene-containing compounds is also a significant area of study, as it can lead to the formation of reactive metabolites. acs.org

Rationale for Dedicated Investigation of 5-Phenyltetrahydrothiophene-3-one

The specific placement of a phenyl group at the 5-position of the tetrahydrothiophene-3-one ring introduces significant modifications to the molecule's properties, providing a strong rationale for its dedicated study. The phenyl group, a bulky and aromatic substituent, can influence the molecule's stereochemistry, conformational preferences, and intermolecular interactions. This substitution is a key strategy in medicinal chemistry to enhance binding affinity to biological targets and to modulate the pharmacokinetic properties of a molecule.

The investigation into this compound allows researchers to explore how the interplay between the phenyl substituent and the sulfur-containing heterocyclic core affects its chemical reactivity and potential as a precursor for novel compounds. Understanding the synthesis, structure, and properties of this specific analogue contributes to the broader knowledge base of substituted heterocycles and can pave the way for the design of new functional molecules.

Below is a table detailing some of the key properties of the parent compound, Tetrahydrothiophene-3-one, which provides a baseline for understanding its substituted analogues.

| Property | Value |

| Chemical Formula | C4H6OS |

| Molecular Weight | 102.16 g/mol |

| Synonyms | Dihydro-3(2H)-thiophenone, 3-Thiolanone, 3-Oxotetrahydrothiophene |

| FEMA Number | 3266 |

| JECFA Number | 498 |

Table 1: Selected Properties of Tetrahydrothiophene-3-one. Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10OS |

|---|---|

Molecular Weight |

178.25 g/mol |

IUPAC Name |

5-phenylthiolan-3-one |

InChI |

InChI=1S/C10H10OS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |

InChI Key |

MUPAYYMHEJKLQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(SCC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Chemistry of 5 Phenyltetrahydrothiophene 3 One

Reactions at the Carbonyl Center

The carbonyl group at the 3-position of the tetrahydrothiophene (B86538) ring is a key site for chemical modification. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the adjacent α-carbons can be involved in enolate formation, leading to a variety of condensation reactions.

Nucleophilic Additions to the Ketone

Nucleophilic addition to the carbonyl carbon of 5-Phenyltetrahydrothiophene-3-one is a fundamental reaction, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. wikipedia.orgrsc.org The reactivity of the ketone is influenced by both steric and electronic factors.

Organometallic reagents, such as Grignard and organolithium reagents, readily add to the carbonyl group. For instance, the reaction with a Grignard reagent (RMgX) or an organolithium reagent (RLi) results in the formation of a tertiary alcohol after acidic workup. These reactions are powerful methods for creating new carbon-carbon bonds at the C3 position. libretexts.org

| Reagent | Product Type | Notes |

| Grignard Reagents (RMgX) | Tertiary Alcohol | Forms a new C-C bond. libretexts.org |

| Organolithium Reagents (RLi) | Tertiary Alcohol | Generally more reactive than Grignard reagents. wikipedia.org |

| Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | A selective reducing agent for ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | A powerful, non-selective reducing agent. |

Table 1: Examples of Nucleophilic Additions to this compound

Reductions and Oxidations

The ketone functionality of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder, more selective reagent, while LiAlH₄ is a much stronger and less selective reducing agent capable of reducing other functional groups if present. chem-station.com The resulting 5-phenyltetrahydrothiophen-3-ol is a versatile intermediate for further synthetic modifications.

The Baeyer-Villiger oxidation offers a method for the oxidative cleavage of the C-C bond adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). wikipedia.orgorganic-chemistry.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govyoutube.com The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the migration of the C2 or C4 carbon would lead to the formation of a thialactone.

Condensation Reactions

Condensation reactions provide a powerful tool for carbon-carbon bond formation at the α-position to the carbonyl group. These reactions typically proceed through the formation of an enolate intermediate. The Knoevenagel condensation, for example, involves the reaction of the ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgnih.govsigmaaldrich.com This reaction with this compound would lead to the formation of an α,β-unsaturated product.

Another important class of condensation reactions involves the reaction of the carbonyl group with amine derivatives. For example, reaction with primary amines can yield imines, while reaction with hydroxylamine (B1172632) can form oximes. These reactions are often catalyzed by acid. nih.gov

Reactivity of the Tetrahydrothiophene Ring System

The tetrahydrothiophene ring, while generally stable, can undergo specific reactions that lead to either its cleavage or structural rearrangement, providing access to different classes of sulfur-containing compounds.

Ring-Opening Reactions

The tetrahydrothiophene ring can be opened under various conditions, often involving the use of strong nucleophiles or specific catalytic systems. For instance, reactions with certain organometallic reagents under forcing conditions could potentially lead to ring cleavage. More controlled ring-opening can be achieved through specific catalytic processes. For example, cobalt-catalyzed ring-opening of related five-membered heterocycles like 2,5-dihydrofurans has been demonstrated, suggesting that similar strategies might be applicable to the tetrahydrothiophene system, potentially leading to functionalized acyclic sulfur compounds. nih.gov

Rearrangement Reactions

Rearrangement reactions of the tetrahydrothiophene ring system can lead to the formation of other heterocyclic structures or aromatized products. For instance, derivatives of this compound can be used as precursors for the synthesis of substituted thiophenes. nih.govorganic-chemistry.orgresearchgate.netpharmaguideline.comresearchgate.net This often involves elimination and oxidation steps to introduce double bonds and achieve aromatization.

One notable rearrangement relevant to the tetrahydrothiophene system is the Pummerer rearrangement. This reaction typically involves the oxidation of the sulfide (B99878) to a sulfoxide (B87167), which then rearranges in the presence of an activating agent like acetic anhydride. While not a direct reaction of the ketone itself, this pathway highlights the reactivity of the sulfur atom within the ring and provides a route to α-functionalized thiophenes.

Furthermore, acid-catalyzed rearrangements of related heterocyclic systems have been observed to lead to significant structural changes. For example, the acid-catalyzed rearrangement of ethynylcycloheptatriene to phenylallene proceeds through protonation and ring cleavage. nih.gov While a direct analogy to this compound is not established, it suggests the potential for acid-mediated skeletal reorganizations.

Electrophilic and Nucleophilic Substitutions on the Ring

The tetrahydrothiophene ring, being a saturated five-membered heterocycle, does not readily undergo classical electrophilic or nucleophilic aromatic substitution reactions. Instead, its reactivity is primarily dictated by the ketone functional group and the C-H bonds of the saturated ring.

In theory, electrophilic substitution on the saturated thiophene (B33073) ring is highly unlikely due to the lack of a pi-electron system. Any potential electrophilic attack would likely target the lone pair of electrons on the sulfur atom, leading to the formation of a sulfonium (B1226848) ion. However, without experimental data, the conditions and outcomes of such reactions remain speculative.

Nucleophilic substitution on the saturated carbon atoms of the ring is also not a favored pathway under normal conditions. reddit.com Generally, five-membered heterocyclic rings are electron-rich and thus more susceptible to electrophilic attack. reddit.comyoutube.com Nucleophilic substitution would require the presence of a good leaving group, which is absent in the parent molecule. It is plausible that derivatization of the ketone, for instance, to an enol ether, could activate adjacent positions for certain types of nucleophilic attack, but no such studies have been reported for this specific compound.

The primary site for nucleophilic attack is the electrophilic carbon of the ketone at the C-3 position. This would lead to nucleophilic addition reactions, a common transformation for ketones.

Transformations Involving the Phenyl Substituent

The phenyl group attached at the 5-position of the tetrahydrothiophene ring offers a handle for various chemical modifications.

The phenyl group can, in principle, undergo electrophilic aromatic substitution reactions. wikipedia.org The directing effect of the alkyl-thioether substituent at the 5-position would likely favor substitution at the ortho and para positions of the phenyl ring. However, the specific conditions and the influence of the tetrahydrothiophene-3-one moiety on the reactivity of the phenyl ring have not been documented. For instance, nitration, halogenation, or Friedel-Crafts reactions could potentially introduce new functional groups onto the phenyl ring, but no published examples for this molecule exist.

A study on a related compound, 2-methyl-6-(phenylethynyl)pyridine (MPEP), showed that functionalization of the phenyl ring at the 3-position with nitro and cyano groups led to retention of biological activity, indicating that electronic modifications of the phenyl ring are synthetically feasible and can have significant effects on molecular properties. nih.gov This suggests that similar functionalizations on this compound could be possible, though this remains to be experimentally verified.

Aryl migration reactions are a class of rearrangements where an aryl group moves from one atom to another within a molecule. rsc.orgrsc.org These reactions can be initiated by radicals or other reactive intermediates. In the context of this compound, a hypothetical 1,4-aryl migration could be envisioned under specific radical-generating conditions, potentially leading to a rearranged carbon skeleton. However, the literature is devoid of any examples of such a transformation for this specific compound. The stability of the tetrahydrothiophene ring might disfavor the high-energy intermediates required for such migrations.

Derivatization Strategies for Advanced Chemical Building Blocks

The potential of this compound as a scaffold for more complex molecules or materials science precursors is an area ripe for exploration, yet it remains largely untapped.

The ketone functionality at the C-3 position is the most apparent site for derivatization. Reactions such as aldol (B89426) condensation, Wittig olefination, or the formation of imines and enamines could be employed to build more complex structures. These transformations would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, paving the way for the synthesis of diverse molecular scaffolds. Despite these theoretical possibilities, there are no published reports demonstrating the use of this compound as a starting material for the synthesis of more intricate molecules.

The combination of a polar ketone, a flexible saturated heterocyclic ring, and an aromatic phenyl group suggests that derivatives of this compound could possess interesting properties for materials science applications. For instance, polymerization through the phenyl group or incorporation into larger conjugated systems could lead to novel polymers with specific optical or electronic properties. However, the absence of any research in this area means that its potential as a precursor for advanced materials is purely speculative at this stage.

Theoretical and Computational Investigations of 5 Phenyltetrahydrothiophene 3 One

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals (MOs) governs the chemical and physical properties of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for predicting reactivity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.comwuxiapptec.com

Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the energies of these frontier orbitals. researchgate.netmdpi.com For 5-Phenyltetrahydrothiophene-3-one, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, which are the most electron-rich parts of the molecule. The LUMO is likely centered on the electron-deficient carbonyl group (C=O).

Table 1: Theoretical Frontier Orbital Energies and HOMO-LUMO Gap Note: These are representative values based on typical DFT calculations for similar heterocyclic ketones. Actual values may vary based on the level of theory and basis set.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

The distribution of electron density within a molecule is non-uniform due to differences in the electronegativity of its constituent atoms. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In this compound, the key features of its charge distribution are:

High Electron Density (Negative Potential): The oxygen atom of the carbonyl group is the most electronegative atom, creating a site of high electron density. This region is susceptible to attack by electrophiles.

Low Electron Density (Positive Potential): The carbon atom of the carbonyl group is electron-deficient due to the pull of the adjacent oxygen atom. This makes it a primary site for nucleophilic attack.

Sulfur Atom: The sulfur atom possesses lone pairs of electrons, contributing to a region of moderate electron density, making it potentially nucleophilic.

Phenyl Ring: The π-electron cloud of the phenyl ring represents a region of significant electron density.

This charge distribution allows for the prediction of chemical reactivity. Nucleophiles will preferentially attack the carbonyl carbon, while electrophiles will target the carbonyl oxygen. The protons on the carbon atoms adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base, forming an enolate intermediate.

Conformational Analysis and Stereochemistry

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis involves studying the different spatial arrangements of atoms that arise from rotation around single bonds. libretexts.orglibretexts.org

The tetrahydrothiophene (B86538) ring is not planar and, like other five-membered rings, adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (C) and "twist" (C) forms. In the envelope conformation, four atoms are coplanar, and the fifth is out of the plane. In the twist conformation, no three atoms are coplanar.

Computational energy minimization can determine the relative stabilities of these conformers. For a substituted ring like this compound, several distinct envelope and twist conformations are possible, depending on which atom is out of the plane and the orientation of the substituent. The energy differences between these conformers are typically small, and the molecule may exist as a dynamic equilibrium of multiple forms at room temperature.

The presence of a bulky phenyl group at the C5 position significantly influences the conformational landscape. The phenyl group can occupy either an axial or an equatorial position relative to the general plane of the ring.

Generally, bulky substituents prefer to be in an equatorial position to minimize steric hindrance with other atoms on the ring. libretexts.org Therefore, the most stable conformer of this compound is likely one where the phenyl group is in a pseudo-equatorial orientation. This arrangement minimizes unfavorable 1,3-diaxial interactions. The specific preference can be quantified by calculating the energy of both the axial and equatorial conformers. Studies on analogous systems like 5-phenyl-1,3-dioxane have shown that electronic effects, such as nonclassical hydrogen bonds, can sometimes favor an axial orientation, although steric factors often dominate. figshare.com

The carbon at position 5 (C5) is a stereocenter because it is bonded to four different groups (hydrogen, the phenyl group, C4, and the sulfur atom). youtube.com This means that this compound exists as a pair of enantiomers: (R)-5-Phenyltetrahydrothiophene-3-one and (S)-5-Phenyltetrahydrothiophene-3-one.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed mechanism can be constructed. This allows for the determination of activation barriers and reaction feasibilities.

For this compound, several reaction types could be investigated computationally:

Nucleophilic Addition to the Carbonyl: The mechanism of addition of a nucleophile (e.g., a Grignard reagent or hydride) to the carbonyl carbon can be modeled to understand the stereochemical outcome of the reaction.

Enolate Formation and Alkylation: The deprotonation at the C2 or C4 position to form an enolate can be studied. Computational analysis can reveal the relative acidities of these protons and the geometry of the resulting enolate. Subsequent reaction of the enolate with an electrophile can also be modeled.

Oxidation/Reduction Reactions: The mechanism of oxidation at the sulfur atom (e.g., to a sulfoxide (B87167) or sulfone) or the reduction of the ketone can be elucidated, providing insight into the transition state structures and energies.

These computational studies often involve locating the transition state structure for each step of the reaction, which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and thus the rate of the reaction.

Transition State Calculations for Synthetic Pathways

The synthesis of this compound can proceed through various routes. Transition state theory is fundamental to understanding the kinetics of these synthetic pathways. Computational methods, such as those implemented in software packages like Gaussian, can be used to locate and characterize the transition state structures for each step of a proposed reaction mechanism. researchgate.netyoutube.com

The process typically involves:

Geometry Optimization: The structures of the reactants, products, and a proposed transition state are optimized to find their lowest energy conformations. uni-muenchen.de

Frequency Calculations: A frequency calculation is then performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.comuni-muenchen.de

For the synthesis of this compound, key reactions for which transition states could be calculated include the cyclization step to form the tetrahydrothiophene ring and the introduction of the phenyl group. The activation energy for each step can be determined from the energy difference between the reactants and the corresponding transition state. This information is crucial for identifying the rate-determining step of the synthesis and for optimizing reaction conditions to favor the desired product.

Table 1: Illustrative Transition State Calculation Data for a Hypothetical Synthetic Step

| Parameter | Value |

| Method | Density Functional Theory (DFT) |

| Basis Set | 6-31G(d) |

| Reactant Energy (Hartree) | -X.XXXX |

| Transition State Energy (Hartree) | -Y.YYYY |

| Product Energy (Hartree) | -Z.ZZZZ |

| Activation Energy (kcal/mol) | (Y-X) * 627.5 |

| Reaction Energy (kcal/mol) | (Z-X) * 627.5 |

| Imaginary Frequency (cm⁻¹) | -ν |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Energetic Profiles of Key Transformations

By calculating the energies of all reactants, intermediates, transition states, and products along a reaction pathway, an energetic profile, or potential energy surface, can be constructed. youtube.com This profile provides a comprehensive view of the thermodynamics and kinetics of the reaction.

For this compound, constructing energetic profiles for its potential transformations, such as oxidation, reduction, or reactions at the carbonyl group, would be highly informative. These profiles would reveal the relative stabilities of different isomers and conformers and the energy barriers for their interconversion. This understanding is key to predicting the most likely reaction pathways and the distribution of products under various conditions.

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the rate and mechanism of a chemical reaction. wikipedia.orgnih.gov Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. wikipedia.org

For reactions involving this compound, which possesses a polar carbonyl group, solvent polarity is expected to play a significant role. wikipedia.org For instance, in a reaction where the transition state is more polar than the reactants, a polar solvent would stabilize the transition state, thereby accelerating the reaction. wikipedia.org Conversely, if the reactants are more polar than the transition state, a polar solvent would slow the reaction down. Computational studies of solvent effects can help in selecting the optimal solvent to improve reaction yield and selectivity.

Computational Predictions of Novel Reactivity Patterns

Beyond elucidating known reactions, computational chemistry can be a predictive tool for discovering novel reactivity patterns. By exploring the electronic structure and molecular orbitals of this compound, chemists can identify potential sites for nucleophilic or electrophilic attack.

Advanced computational techniques, such as those combining quantum mechanics with machine learning, are emerging as powerful methods for predicting reaction outcomes and discovering new transformations. arxiv.org For this compound, these methods could be used to screen a wide range of potential reactants and reaction conditions to identify novel and synthetically useful transformations. This predictive capability can accelerate the discovery of new derivatives of this compound with potentially interesting biological or material properties.

Advanced Applications in Chemical Synthesis and Materials Science Non Biological

5-Phenyltetrahydrothiophene-3-one as a Privileged Chemical Intermediate

The term "privileged scaffold" is used to describe molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme. In a broader, non-biological context, a privileged chemical intermediate can be considered a versatile building block that serves as a starting point for the synthesis of a wide range of target molecules with diverse applications. The reactivity of the ketone and the potential for modifications at various positions on the tetrahydrothiophene (B86538) ring make this compound a prime candidate for such a role.

Synthesis of Fine Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are characterized by their complex molecular structures. They are used as starting materials for specialty chemicals, including pharmaceuticals, agrochemicals, and electronic chemicals. While specific industrial-scale applications of this compound in the synthesis of non-biological fine chemicals are not extensively documented in publicly available literature, its chemical structure suggests significant potential.

The ketone group at the 3-position is a versatile handle for a multitude of chemical transformations. It can readily undergo reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, and aldol (B89426) condensations to introduce new carbon-carbon bonds and build molecular complexity. Furthermore, reduction of the ketone can yield the corresponding alcohol, 5-phenyltetrahydrothiophen-3-ol, which can serve as a precursor for esters and ethers with potential applications as solvents, plasticizers, or fragrance components.

The sulfur atom in the tetrahydrothiophene ring can also influence the reactivity of the molecule and can be a target for oxidation to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives would exhibit altered physical and chemical properties, potentially leading to new classes of fine chemicals.

Table 1: Potential Transformations of this compound for Fine Chemical Synthesis

| Starting Material | Reagents and Conditions | Product Class | Potential Applications (Non-Biological) |

| This compound | Ylide (e.g., Ph3P=CH2) | Alkenes | Monomers for polymerization, specialty chemicals |

| This compound | Aldehyde/Ketone, Base | α,β-Unsaturated ketones | Intermediates for further synthesis |

| This compound | NaBH4 or LiAlH4 | Alcohols | Precursors for esters and ethers |

| This compound | m-CPBA or H2O2 | Sulfoxides, Sulfones | Specialty solvents, electronic chemicals |

Precursor for Advanced Organic Materials

The development of advanced organic materials with tailored electronic, optical, and mechanical properties is a forefront of chemical research. The structural attributes of this compound suggest its potential as a monomer or a key building block for the synthesis of novel polymers and materials.

The phenyl group and the thiophene (B33073) ring are both components that can be found in conducting polymers and organic semiconductors. While the tetrahydrothiophene ring is saturated and thus non-conjugated, it could be chemically modified to introduce unsaturation and create a conjugated system. For instance, dehydration of the corresponding alcohol or elimination reactions could lead to the formation of dihydrothiophene or thiophene derivatives, which are known to be important components of organic electronic materials.

Furthermore, the ketone functionality allows for the incorporation of this scaffold into various polymer backbones through polymerization reactions. For example, it could be used in the synthesis of polyesters, polyamides, or polyimides, where the properties of the resulting polymer would be influenced by the presence of the phenyl and sulfur-containing ring. However, specific examples of polymers derived from this compound for advanced material applications are not prominently reported in the current scientific literature.

Contributions to Heterocyclic Chemistry Methodology Development

The synthesis and manipulation of heterocyclic compounds are fundamental to organic chemistry. Methodologies developed using specific heterocyclic scaffolds often have broader implications for the synthesis of other related structures. While direct contributions of this compound to major named reactions or widespread synthetic methodologies are not extensively documented, its synthesis and reactions can serve as a platform for exploring new chemical transformations.

The synthesis of the this compound core itself can involve various strategies in heterocyclic chemistry, such as multicomponent reactions or tandem cyclization processes. The exploration of efficient and stereoselective routes to this scaffold can lead to the development of new synthetic methods applicable to other sulfur-containing heterocycles.

Reactions involving the modification of the this compound ring can also contribute to methodological advancements. For example, studies on ring-opening reactions, ring expansions, or rearrangements of this system could provide valuable insights into the reactivity of saturated sulfur heterocycles. These studies, while not having produced widely adopted named reactions to date, are crucial for expanding the synthetic chemist's toolbox.

Role in the Design of Novel Synthetic Reagents

A synthetic reagent is a compound or mixture that is added to a system to cause a chemical reaction or to test if a reaction occurs. The development of new reagents with unique reactivity, selectivity, or handling properties is a continuous endeavor in chemistry.

This compound and its derivatives have the potential to be precursors for novel, non-biological synthetic reagents. For instance, conversion of the ketone to a hydrazone or an oxime could lead to reagents for various chemical transformations. The sulfur atom could also play a key role, for example, in the formation of ylides that could be used in olefination reactions.

While there is a notable body of research on thiophene-based reagents in organic synthesis, specific examples of reagents derived directly from this compound for non-biological applications are not widely reported. The exploration of this compound's potential in reagent design remains an area with opportunities for future research and development.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more environmentally friendly and economically viable methods for synthesizing 5-Phenyltetrahydrothiophene-3-one is a primary area for future research. Current synthetic strategies, while effective, may rely on harsh reagents, produce significant waste, or involve multiple complex steps. Future efforts could focus on the following:

Catalytic Approaches: Investigating novel catalysts, including organocatalysts, metal-organic frameworks (MOFs), and nanocatalysts, could lead to milder reaction conditions, higher yields, and improved stereoselectivity.

Renewable Starting Materials: Exploring synthetic pathways that utilize bio-based or renewable feedstocks instead of petroleum-derived precursors would significantly enhance the sustainability profile of this compound.

Exploration of Novel Reactivity and Chemical Transformations

The inherent reactivity of the ketone and thioether functionalities within this compound presents a rich landscape for chemical exploration. Future research should aim to uncover and harness novel transformations, including:

Asymmetric Synthesis: Developing new stereoselective reactions at the C2 and C4 positions could provide access to a wider range of chiral derivatives with potentially unique properties.

Ring-Opening and Expansion Reactions: Investigating controlled ring-opening reactions of the tetrahydrothiophene (B86538) core could lead to the synthesis of novel linear sulfur-containing compounds. Conversely, ring-expansion strategies could yield larger, more complex heterocyclic systems.

Functionalization of the Phenyl Ring: Exploring a broader range of electrophilic and nucleophilic aromatic substitution reactions on the phenyl group would allow for the synthesis of a diverse library of analogs with tailored electronic and steric properties.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for predicting and understanding the behavior of this compound. Future research in this area should leverage advanced computational methods to:

Predict Reaction Outcomes: Employing density functional theory (DFT) and other high-level computational models to predict the feasibility, regioselectivity, and stereoselectivity of new reactions will accelerate the discovery of novel chemical transformations.

Elucidate Reaction Mechanisms: Detailed computational studies can provide insights into the transition states and intermediates of known and proposed reactions, leading to a more profound understanding of the compound's reactivity.

Correlate Structure with Properties: Building robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models will enable the rational design of new derivatives with desired characteristics for various applications.

Expansion into Novel Non-Biological Material Applications

While much of the focus on heterocyclic compounds is often in the biological realm, the unique properties of this compound and its derivatives suggest potential in materials science. Future investigations should explore applications in:

Polymer Chemistry: The compound could serve as a monomer or a precursor for the synthesis of novel sulfur-containing polymers. These materials may exhibit interesting optical, electronic, or thermal properties.

Organic Electronics: The presence of the thioether and phenyl groups suggests that derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Coordination Chemistry: The sulfur atom in the tetrahydrothiophene ring can act as a ligand for metal ions, opening up possibilities for the design and synthesis of new coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Phenyltetrahydrothiophene-3-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiophene core. For example, Friedel-Crafts acylation or cyclization reactions with phenyl-substituted precursors are used to introduce the phenyl group. Solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) are critical for yield optimization. Reaction parameters (temperature: 60–80°C, inert atmosphere) must be controlled to avoid side products. Characterization via NMR (e.g., H, C) and HPLC ensures purity .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, methylene groups in the tetrahydrothiophene ring at δ 2.8–3.2 ppm). C NMR confirms carbonyl (C=O) at ~200 ppm.

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm) and C-S (~650 cm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 206 for CHOS) validate molecular weight .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : Critical properties include:

- Melting Point : ~85–90°C (varies with crystallinity).

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but low in water.

- Stability : Sensitive to light and moisture; storage under argon at –20°C is recommended. Data from NIST Chemistry WebBook and PubChem provide validated references .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be elucidated?

- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., O in carbonyl groups) and intermediate trapping. Computational methods (DFT calculations) predict transition states and activation energies. For example, the role of acid catalysts in cyclization steps can be modeled to optimize regioselectivity .

Q. What strategies resolve contradictions in spectral data for structurally similar thiophenone derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon couplings.

- X-ray Crystallography : Provides definitive structural confirmation, especially for stereoisomers.

- Comparative Analysis : Cross-referencing with databases like PubChem or NIST ensures alignment with validated spectra .

Q. How do structural modifications to this compound influence its biological activity?

- Methodological Answer : SAR studies involve synthesizing analogs (e.g., halogenated or alkylated derivatives) and testing in vitro assays. For instance:

- Electron-Withdrawing Groups (e.g., -NO at the phenyl ring) may enhance electrophilic reactivity, affecting enzyme inhibition.

- Biological Assays : Enzyme inhibition (e.g., cyclooxygenase) or antimicrobial activity tests (MIC values) quantify potency. Data must be normalized to controls and validated via dose-response curves .

Q. What advanced techniques are used to study degradation pathways of this compound under varying pH conditions?

- Methodological Answer : Accelerated degradation studies (e.g., 40°C, pH 1–13) coupled with LC-MS/MS identify breakdown products. For example, acidic conditions may hydrolyze the thiophenone ring, forming sulfonic acid derivatives. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.